Cas no 483351-50-4 (3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride)

3-[(2-Methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride is a sulfonamide-derived compound featuring a thiolane ring and a methoxyethylamino substituent. Its structural design enhances solubility and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research. The hydrochloride salt form improves stability and handling, ensuring consistent performance in reactions. This compound is particularly valuable for the development of bioactive molecules due to its ability to act as a sulfonylating agent or as a precursor for heterocyclic frameworks. Its well-defined chemical properties and purity make it suitable for applications in medicinal chemistry, where precise molecular modifications are critical.
3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride structure
483351-50-4 structure
Product Name:3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride
CAS No:483351-50-4
MF:C7H16ClNO3S
MW:229.724840164185
CID:3110475
PubChem ID:16248004
Update Time:2025-11-01

3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-methoxyethyl)amine hydrochloride
    • 3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride
    • 3-[(2-methoxyethyl)amino]-1lambda6-thiolane-1,1-dionehydrochloride
    • 3-((2-Methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride
    • 483351-50-4
    • N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine;hydrochloride
    • G22964
    • AKOS022205143
    • E6-thiolane-1,1-dione hydrochloride
    • EN300-13006
    • 3-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride
    • Z89269463
    • 101-585-6
    • 3-[(2-methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride
    • 3-[(2-methoxyethyl)amino]-1
    • MFCD02340568
    • CS-0233012
    • 3-((2-Methoxyethyl)amino)-1lambda6-thiolane-1,1-dione hydrochloride
    • Inchi: 1S/C7H15NO3S.ClH/c1-11-4-3-8-7-2-5-12(9,10)6-7;/h7-8H,2-6H2,1H3;1H
    • InChI Key: AELIOWNBNXUNLZ-UHFFFAOYSA-N
    • SMILES: Cl.S1(CCC(C1)NCCOC)(=O)=O

Computed Properties

  • Exact Mass: 229.0539422Da
  • Monoisotopic Mass: 229.0539422Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 219
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.8Ų

3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride Pricemore >>

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3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:483351-50-4)3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride
Order Number:A1087269
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:29
Price ($):194.0
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Additional information on 3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride

Introduction to 3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride (CAS No. 483351-50-4)

3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride, identified by its CAS number 483351-50-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiolane class, a structural motif known for its versatile applications in drug design and development. The presence of both amine and thiol functionalities, along with the unique cyclic structure of thiolane, makes this molecule a promising candidate for further exploration in synthetic chemistry and bioactivity studies.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is a critical factor for its potential use in pharmaceutical formulations. This solubility advantage could facilitate its application in drug delivery systems, particularly in oral or injectable formulations where bioavailability is a key consideration.

In recent years, there has been growing interest in thiolane derivatives due to their unique chemical properties and biological activities. The amine group in 3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride can participate in hydrogen bonding interactions, which are essential for the binding affinity of many bioactive molecules. Additionally, the thiol group is known to be involved in various biological processes, including redox signaling and enzyme inhibition.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The cyclic structure of thiolane provides a rigid framework that can be modified to optimize pharmacokinetic properties and target specificity. Researchers have been exploring modifications to the side chains and functional groups attached to the thiolane core to enhance bioactivity against various diseases.

Recent studies have highlighted the therapeutic potential of 3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride in several areas. For instance, preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. The amine group could interact with inflammatory mediators, potentially reducing their activity and alleviating inflammatory responses.

Moreover, the thiol group in this molecule could serve as a target for enzyme inhibition. Many enzymes involved in disease pathways contain cysteine residues that are susceptible to modification by thiols. By binding to these enzymes, 3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride could disrupt disease-related enzymatic activities and restore normal cellular function.

The hydrochloride salt form of this compound also offers advantages in terms of stability and shelf life. Salts are generally more stable than their free base forms, which can be particularly important for industrial-scale production and storage. This stability ensures that the compound remains effective over time, reducing the risk of degradation and loss of potency.

In the context of drug development, the synthesis of 3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride presents both challenges and opportunities. The synthesis requires careful control of reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency.

One notable aspect of the synthesis is the formation of the thiolane ring. This step often requires specialized reagents and catalysts to achieve optimal yields. Once the thiolane core is formed, functionalization at other positions on the ring can be carried out to introduce additional pharmacophores or improve solubility.

The hydrochloride salt formation is typically performed as a final step in the synthesis to enhance solubility and stability. This step involves treating the free base form of the compound with hydrochloric acid or another suitable acid source under controlled conditions. The resulting salt is then purified by recrystallization or other chromatographic techniques.

Once synthesized, 3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride can be subjected to various analytical techniques to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed information about the molecular structure and conformation.

In addition to structural confirmation, computational methods such as molecular dynamics simulations can be used to predict how this compound might interact with biological targets. These simulations help researchers understand binding mechanisms and optimize drug design based on predicted interactions.

The potential applications of 3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride extend beyond inflammation and enzyme inhibition. Researchers are also exploring its use in anticancer therapies due to its ability to disrupt cancer cell signaling pathways. The amine and thiol groups could interact with proteins involved in cell proliferation and survival, potentially leading to apoptosis or growth inhibition.

Furthermore, this compound may have applications in neurodegenerative diseases such as Alzheimer's disease or Parkinson's disease. The unique structural features of thiolane derivatives make them attractive candidates for modulating neurotransmitter systems or inhibiting enzymes associated with these conditions.

The development of new drugs is a complex process that involves multiple stages from discovery to clinical trials. 3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride represents an early stage candidate that requires further investigation before it can be considered for human use. However, its promising biological activities make it a valuable asset in the pharmaceutical industry's arsenal against various diseases.

In conclusion,3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride (CAS No. 483351-50-4) is a fascinating compound with significant potential in pharmaceutical chemistry and medicinal biology. Its unique structure combines functional groups that are known to interact with biological targets in meaningful ways. While further research is needed to fully understand its therapeutic applications,this compound represents an exciting opportunity for drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:483351-50-4)3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione hydrochloride
A1087269
Purity:99%
Quantity:1g
Price ($):194.0
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